Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]- is an organic compound with a complex structure that includes aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]- can be achieved through several synthetic routes. One common method involves the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product . Another approach includes the selective acylation of 4-methyl-3-nitroaniline to directly obtain the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as crystallization and filtration to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents such as potassium permanganate for oxidation, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized products, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-methylphenyl ester: This compound has a similar structure but differs in its ester functional group.
4-(4-methylphenyl)benzoic acid: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]- is unique due to its specific functional groups and the resulting chemical properties
Eigenschaften
CAS-Nummer |
58426-41-8 |
---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-[1-(4-methylanilino)ethylideneamino]benzoic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-9-13(10-8-11)17-12(2)18-15-6-4-3-5-14(15)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
RRDPMOQQRAVRNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=CC=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.